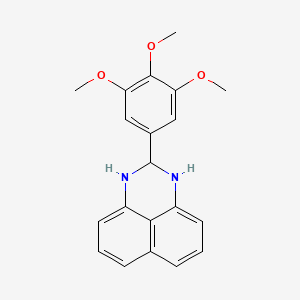
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexyl chain, a phenyl-thiazole moiety, and an acetate group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Thiazole Ring: The chromen-2-one intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Hexyl Chain Addition: The hexyl chain can be introduced via alkylation reactions using hexyl halides.
Acetylation: Finally, the acetate group is introduced through acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-thiazole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, piperidine.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl-thiazole moiety.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-infective agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The phenyl-thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hexyl-2-oxo-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a phenyl group.
6-hexyl-2-oxo-3-(4-phenyl-1,3-oxazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate lies in its combination of a phenyl-thiazole moiety with a chromen-2-one core and an acetate group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
302939-87-3 |
|---|---|
Molekularformel |
C26H25NO4S |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
[6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)25-27-22(16-32-25)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3 |
InChI-Schlüssel |
KZPVCPTVMAIORF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11703558.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)


